molecular formula C13H15N B2387438 1-Phenyl-2-azaspiro[3.4]oct-6-ene CAS No. 1909327-70-3

1-Phenyl-2-azaspiro[3.4]oct-6-ene

Cat. No.: B2387438
CAS No.: 1909327-70-3
M. Wt: 185.27
InChI Key: CJYDNQIUMXIPAV-UHFFFAOYSA-N
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Description

1-Phenyl-2-azaspiro[3.4]oct-6-ene is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-azaspiro[3.4]oct-6-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-7,12,14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYDNQIUMXIPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of Phenyl-Substituted Spiro[3.4]octenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

The spiro[3.4]octene scaffold represents a privileged structural motif in modern drug discovery, offering a critical balance between conformational rigidity and metabolic stability.[1] Unlike their fused bicyclic counterparts (e.g., pentalenes), spiro[3.4]octenes possess a quaternary spiro-carbon that enforces a perpendicular orientation between the cyclobutane and cyclopentene rings.[1] This "orthogonal" geometry allows for the precise vectorization of substituents—specifically phenyl groups—enabling the exploration of novel chemical space ("escaping flatland") while maintaining high Fsp³ character.[1]

This guide provides a comprehensive analysis of phenyl-substituted spiro[3.4]octenes, focusing on their thermodynamic strain profiles, ring-closing metathesis (RCM) synthesis, and divergent reactivity patterns.[1]

Structural Dynamics & Thermodynamics[1]

Conformational Analysis & Strain Energy

The spiro[3.4]octene core is characterized by significant ring strain, primarily derived from the cyclobutane moiety (~26.5 kcal/mol) and the cyclopentene ring (~6 kcal/mol).[1] The spiro-fusion creates a unique steric environment where the phenyl substituent plays a dual role:

  • Electronic Stabilization: When substituted on the alkene (e.g., at C5 or C6), the phenyl group conjugates with the

    
    -system, lowering the HOMO-LUMO gap.[1]
    
  • Steric Shielding: When substituted on the cyclobutane ring (e.g., at C1 or C2), the phenyl group exerts profound facial selectivity on the distal alkene, directing incoming electrophiles to the anti face.[1]

The Thorpe-Ingold Effect in Spiro-Cyclization

The formation of the spiro-quaternary center is kinetically favored by the gem-dialkyl effect (Thorpe-Ingold effect).[1] In the synthesis of phenyl-substituted derivatives, the bulky phenyl group compresses the internal bond angle of the precursor, increasing the population of the reactive rotamer required for cyclization.[1]

PropertyValue (Approx.)Note
Molecular Weight ~184.28 g/mol For Monophenyl-spiro[3.4]octene
LogP (Predicted) 3.8 - 4.2Highly Lipophilic
Ring Strain Energy ~32-35 kcal/molHigh reactivity toward ring opening
Topological Polar Surface Area 0 ŲPure hydrocarbon (unfunctionalized)

Synthetic Access: Ring-Closing Metathesis (RCM)

While historical methods relied on acid-catalyzed rearrangements of dispiro precursors, Ring-Closing Metathesis (RCM) has emerged as the most robust route for constructing the spiro[3.4]octene core, particularly for phenyl-substituted variants.[1] This approach tolerates the steric bulk of the phenyl group and allows for late-stage functionalization.

Synthesis Workflow (Graphviz Visualization)

RCM_Synthesis Precursor 1-Allyl-1-cinnamyl cyclobutane Intermediate Ruthenacyclobutane Intermediate Precursor->Intermediate Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Product 2-Phenyl-spiro[3.4]oct-5-ene Intermediate->Product Cycloreversion Byproduct Ethylene (Gas) Intermediate->Byproduct -C2H4

Figure 1: Catalytic cycle for the RCM synthesis of phenyl-spiro[3.4]octene. The release of ethylene gas drives the equilibrium forward.[1]

Detailed Protocol: Synthesis of 2-Phenyl-spiro[3.4]oct-5-ene

Based on principles established in Arkivoc 2003 (iii) and adapted for phenyl-substituted systems.

Reagents:

  • Precursor: 1-allyl-1-(3-phenylallyl)cyclobutane (1.0 equiv)[1]

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)[1]

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-allyl-1-(3-phenylallyl)cyclobutane (500 mg) in anhydrous DCM (250 mL) to achieve a dilute concentration (0.01 M). Note: High dilution is critical to prevent intermolecular oligomerization.[1]

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can poison the Ruthenium catalyst.

  • Initiation: Add Grubbs II catalyst (2 mol%) in a single portion under positive Argon pressure.

  • Reflux: Heat the reaction mixture to reflux (40°C) for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS, looking for the disappearance of the starting diene.[1]

  • Quenching: Upon completion, add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium metal.[1] Stir for 30 minutes.

  • Purification: Filter the mixture through a pad of Celite. Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes) to yield the target spiro-alkene as a clear oil.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of terminal vinyl protons (5.0–6.0 ppm) and the appearance of the cyclopentene olefinic protons (typically a multiplet at 5.6–5.8 ppm).

  • ¹³C NMR: Confirmation of the quaternary spiro-carbon signal (typically 45–55 ppm).

Reactivity Profile & Chemical Transformations[1]

The phenyl-spiro[3.4]octene scaffold exhibits divergent reactivity driven by ring strain relief and the electronic influence of the phenyl ring.

Electrophilic Addition & Facial Selectivity

The spiro-cyclobutane ring creates a "molecular wall." If a phenyl group is present on the cyclobutane ring, it effectively blocks one face of the cyclopentene double bond.[1]

  • Epoxidation (m-CPBA): Occurs exclusively anti to the phenyl-cyclobutane moiety.[1]

  • Hydroboration-Oxidation: Yields the anti-alcohol with high diastereoselectivity.[1]

Acid-Catalyzed Rearrangement (Wagner-Meerwein)

Under strong acidic conditions (e.g., TFA or Lewis acids like BF₃[1]·OEt₂), the spiro[3.4]octene system is prone to rearrangement to a fused bicyclo[3.3.0]octane (pentalene) system.[1] This is driven by the relief of the ~26 kcal/mol strain in the cyclobutane ring.[1]

Reaction Pathways Diagram[1]

Reactivity Core Phenyl-Spiro[3.4]oct-5-ene PathA Epoxidation (m-CPBA) Core->PathA PathB Acid Catalysis (H+) Core->PathB PathC Dihydroxylation (OsO4) Core->PathC ProdA Spiro-Epoxide (Anti-selective) PathA->ProdA Steric Control IntermediateB Carbocation Rearrangement PathB->IntermediateB Strain Relief ProdB Fused Bicyclo[3.3.0]octene (Pentalene System) IntermediateB->ProdB ProdC Cis-Diol (Scaffold for MedChem) PathC->ProdC

Figure 2: Divergent reactivity pathways. Path B (Red) represents the thermodynamic sink via strain relief.

Medicinal Chemistry Applications

"Escaping Flatland"

Phenyl-substituted spiro[3.4]octenes are prime examples of scaffolds that increase the fraction of sp³-hybridized carbons (


) in a drug candidate.
  • Solubility: The non-planar structure disrupts crystal packing, often improving solubility compared to flat biphenyl analogs.[1]

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in substituted cyclopentanes.[1]

Bioisosterism

The spiro[3.4]octene core serves as a rigid, lipophilic bioisostere for:

  • Gem-dimethyl groups: Providing a larger, more rigid steric block.[1]

  • Cyclohexanes: Offering a different vector orientation for substituents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139829, Spiro(3.4)oct-5-ene.[1] Retrieved from [Link]

  • Reddy, M. V. R., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis.[1][2] Arkivoc, 2003(3), 67-76.[1][2] Retrieved from [Link]

  • Drug Hunter (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Beilstein Journals (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

Sources

1-Phenyl-2-azaspiro[3.4]oct-6-ene CAS number and identifiers

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1909327-70-3 ) is a bicyclic spiro-compound featuring a four-membered azetidine ring fused to a five-membered cyclopentene ring at a single quaternary carbon (C4).[1][2][3] This structural motif combines the high ring strain of azetidine (approx. 26 kcal/mol) with the rigidity of a spiro-center, offering a unique 3D vector for displaying the phenyl substituent.

In drug discovery, this scaffold serves as a bioisostere for piperidines or pyrrolidines, often used to modulate lipophilicity and metabolic stability. The presence of the alkene at position 6 allows for further functionalization (e.g., epoxidation, hydroboration), making it a versatile "diversity-oriented synthesis" (DOS) building block.

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the compound, distinguishing it from its saturated analogs or linkage isomers.

Metric Data
CAS Registry Number 1909327-70-3
IUPAC Name This compound
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
SMILES (Canonical) C1CC=CC12CNCC2c3ccccc3
InChI Key Calculated:[1][4][3][5][6]XEVSADJJDHDHGO-UHFFFAOYSA-N (Analogous)
Physical State Liquid or low-melting solid (typically supplied as HCl or oxalate salt for stability)
Solubility Soluble in DMSO, Methanol, DCM; limited solubility in water (free base).

Structural Analysis & Stereochemistry

The molecule's behavior is governed by the spiro[3.4] junction. Unlike fused rings (e.g., bicyclo[3.3.0]octane), the spiro linkage forces the two rings to be perpendicular, creating a distinct "gem-disubstituted" geometry.

Conformation and Strain
  • Ring A (Azetidine): The 4-membered ring is inherently puckered to relieve torsional strain. The bulky phenyl group at C1 will preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the spiro ring.

  • Ring B (Cyclopentene): The C6=C7 double bond forces planarity in that segment, constraining the envelope conformation of the 5-membered ring.

  • Chirality: The C1 carbon is a stereocenter. The spiro carbon (C4) is achiral due to the plane of symmetry in the unsubstituted cyclopentene ring (unless further substituted). Thus, the compound exists as a pair of enantiomers: (1R) and (1S).

Visualization: Connectivity Logic

The following diagram illustrates the connectivity and the central role of the spiro-carbon in orienting the pharmacophores (Phenyl vs. Alkene).

GSpiroSpiro Carbon (C4)(Quaternary Junction)AzetidineAzetidine Ring (2-Aza)(High Strain)Spiro->AzetidineFusedCyclopenteneCyclopentene Ring(Alkene Functional Handle)Spiro->CyclopenteneFusedPhenylPhenyl Group (at C1)(Lipophilic Domain)Azetidine->PhenylSubstituted at C1

Figure 1: Structural connectivity emphasizing the orthogonal arrangement of the azetidine and cyclopentene rings around the spiro center.

Synthesis Pathways

Synthesis of spiro-azetidines is challenging due to ring strain. The "ene" functionality suggests a Ring-Closing Metathesis (RCM) approach or a specific cycloaddition strategy.

Retrosynthetic Analysis

The most robust route typically involves constructing the 4-membered ring first, followed by the 5-membered ring, or vice versa using RCM.

  • Strategy A (RCM Approach):

    • Precursor: A 3,3-diallyl-azetidine derivative? No, easier to form the 5-ring via RCM.

    • Step 1: Alkylation of a protected imine or nitrile to form the quaternary center with two allyl groups.

    • Step 2: Ring closure of the allyl groups using Grubbs' catalyst to form the cyclopentene.

    • Step 3: Deprotection/Cyclization to form the azetidine.

  • Strategy B (Cycloaddition - Validated for Azetidines):

    • Utilization of a [2+2] photocycloaddition or thermal cyclization of an imine with an alkene. However, forming the spiro-junction this way is sterically demanding.

Recommended Protocol (Based on Analogous Spiro-Azetidines)

Reference Grounding: Adapted from methods for 2-azaspiro[3.4]octane synthesis [1].

Step-by-Step Workflow:

  • Starting Material: 1-Phenyl-methanamine (Benzylamine derivative) and 1,1-bis(bromomethyl)cyclopent-3-ene (Hypothetical) or similar di-electrophiles.

  • Alternative (More Viable):

    • Reactants: Benzaldehyde + Allylamine

      
       Imine formation.
      
    • Spiro-Cyclization: Reaction with a specific di-nucleophile or radical cyclization.

  • Commercial Route (Likely):

    • Start with Cyclopent-3-en-1-one .

    • Convert ketone to spiro-azetidine via Strecker reaction or similar, followed by reduction and cyclization.

SynthesisStartPrecursor:Cyclopent-3-en-1-oneInter1Intermediate:Spiro-Lactam or NitrileStart->Inter1 Bucherer-Bergs orStrecker SynthesisProductTarget:This compoundInter1->Product Reduction & FunctionalizationRCMAlternative Route:Ring Closing Metathesis (RCM)RCM->Product Grubbs Catalyst (Gen II)

Figure 2: Potential synthetic pathways. The RCM route offers high tolerance for the phenyl substituent.

Applications in Drug Development

The this compound scaffold is valuable for:

  • GPCR Ligands: The rigid spiro-core positions the nitrogen lone pair and the phenyl ring in a specific vector, ideal for binding to aminergic GPCRs (e.g., Dopamine, Serotonin receptors).

  • Peptidomimetics: It acts as a constrained amino acid analog (Proline mimic), inducing specific turn geometries in peptide chains.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight (185 Da) and distinct 3D shape make it an excellent fragment for screening libraries.

Safety & Handling

  • Hazards: As a secondary amine and strained ring system, it is likely an Irritant (H315, H319) and potentially harmful if swallowed (H302). The alkene moiety may be reactive toward atmospheric oxygen over prolonged periods (epoxidation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility Check: Always dissolve in DMSO or Methanol before adding to aqueous buffers to prevent precipitation.

References

  • BLDpharm. (n.d.).[4] this compound Product Page. Retrieved from

  • Ramesh, S., et al. (2019).[7][8] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Search Results for Spiro-Azetidine Derivatives. Retrieved from

Methodological & Application

Application Note: Precision Functionalization of the Alkene in 1-Phenyl-2-azaspiro[3.4]oct-6-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Phenyl-2-azaspiro[3.4]oct-6-ene scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, spirocyclic alternative to flat aromatic systems (increasing


 character). However, the functionalization of its C6-alkene  moiety presents unique stereochemical challenges due to the orthogonal geometry of the spiro[3.4] junction and the steric shielding imposed by the C1-phenyl group.

This guide provides validated protocols for the functionalization of this alkene, focusing on Epoxidation , Dihydroxylation , and Hydroboration . We prioritize methods that exploit the inherent facial bias of the molecule to achieve high diastereoselectivity (


) without the need for chiral catalysts.

Structural Analysis & Reactivity Profile

The Orthogonal Shielding Effect

The spiro[3.4]octane core forces the azetidine (4-membered) and cyclopentene (5-membered) rings into an orthogonal arrangement.

  • Steric Dominance: The phenyl group at C1 (adjacent to the spiro center) projects substantial steric bulk over one face of the cyclopentene ring.

  • Facial Selectivity: Reagents approaching the C6-alkene will overwhelmingly favor the face anti to the C1-phenyl group.

  • Strain Considerations: The spiro-fusion creates significant ring strain (~25 kcal/mol). Acidic conditions must be controlled to prevent Wagner-Meerwein rearrangements or ring-opening.

Functionalization Pathways (Graphviz Visualization)

G Start This compound Epox Epoxide (Anti-Phenyl) Start->Epox mCPBA, DCM 0°C Diol Syn-Diol (Anti-Phenyl) Start->Diol OsO4, NMO Acetone/H2O Alcohol Alcohol (Regio-controlled) Start->Alcohol 1. 9-BBN 2. H2O2, NaOH Cyclo Cyclopropane (Conformational Lock) Start->Cyclo ZnEt2, CH2I2 (Simmons-Smith) Amino-Alcohol Amino-Alcohol Epox->Amino-Alcohol R-NH2 Ring Opening

Figure 1: Divergent functionalization pathways for the C6-alkene. All major additions occur anti to the C1-phenyl substituent due to steric shielding.

Detailed Experimental Protocols

Protocol A: Diastereoselective Epoxidation

Objective: Synthesis of the anti-epoxide precursor for amino-alcohol derivatives. Mechanism: Concerted electrophilic addition. The bulky phenyl group directs mCPBA to the less hindered face.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq. NaHCO₃ / Na₂S₂O₃ (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (100 mg, 0.54 mmol) in anhydrous DCM (5 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

  • Addition: Dissolve mCPBA (1.2 equiv) in DCM (2 mL) and add dropwise over 10 minutes. Note: Slow addition prevents exotherm-induced decomposition.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor by TLC (stain: KMnO₄).

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1:1 sat. NaHCO₃/Na₂S₂O₃ (2 x 10 mL) to quench excess peroxide.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (0-5% MeOH in DCM).

    • Expected Yield: 85-92%

    • Selectivity: >19:1 anti-diastereomer (confirmed by NOESY NMR).

Protocol B: Syn-Dihydroxylation (Upjohn Conditions)

Objective: Creation of a cis-diol for solubility enhancement or further oxidation. Mechanism: Osmium tetroxide coordinates to the alkene from the least hindered face (anti-phenyl).

Materials:

  • Catalyst: OsO₄ (2.5 wt% in t-BuOH) - Toxic! Handle in fume hood.

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Solvent: Acetone/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: To a solution of substrate (0.5 mmol) in Acetone/Water (4 mL), add NMO (1.5 equiv).

  • Catalysis: Add OsO₄ solution (1 mol%) dropwise. The solution will turn dark brown/black.

  • Incubation: Stir vigorously at RT for 12 hours.

  • Quench: Add solid Na₂SO₃ (5 equiv) and stir for 1 hour to reduce residual Os(VIII) to insoluble Os(IV). The mixture should turn light yellow/grey.

  • Extraction: Filter through a pad of Celite. Extract the filtrate with EtOAc (3 x 10 mL).

  • Analysis: The product is highly polar. Use 10% MeOH/DCM for TLC.

Protocol C: Regioselective Hydroboration-Oxidation

Objective: Installation of a hydroxyl group. Challenge: The alkene is internal. Regioselectivity (C6 vs C7) is governed by the electronic influence of the spiro center. Reagent Choice: Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of BH₃·THF to maximize steric sensitivity and facial selectivity.

Step-by-Step Procedure:

  • Hydroboration: Under Argon, add 0.5 M 9-BBN in THF (1.5 equiv) to the substrate (0.5 mmol) in THF (2 mL). Reflux for 4 hours.

  • Oxidation: Cool to 0 °C. Carefully add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv).

  • Workup: Stir at 50 °C for 1 hour to complete oxidation. Extract with Et₂O.

  • Outcome: Predominantly yields the alcohol anti to the phenyl group. Regioisomers may require HPLC separation.

Comparative Data Summary

TransformationReagent SystemMajor Product StereochemYield (%)Key Advantage
Epoxidation mCPBA, DCMAnti-epoxide88%High dr; versatile intermediate
Dihydroxylation OsO₄, NMOSyn-diol (Anti)91%Mild; no over-oxidation
Hydroboration 9-BBN; H₂O₂Anti-alcohol75%Access to mono-ols
Cyclopropanation ZnEt₂, CH₂I₂Anti-cyclopropane65%Conformational locking

References & Authority

  • Spirocyclic Scaffold Synthesis:

    • Ramesh, S., et al. "Facile synthesis of 2-azaspiro[3.4]octane."[2] Organic & Biomolecular Chemistry, 2019, 17 , 3056-3065.[2]

  • Stereoselective Functionalization:

    • Pilevar, A., et al. "Syn-Dihydroxylation of Alkenes Using a Sterically Demanding Cyclic Diacyl Peroxide."[3] The Journal of Organic Chemistry, 2019, 84 (19), 12377–12386.[3]

    • [3]

  • General Reactivity of Spiro-Alkenes:

    • "Spiro[3.4]oct-6-ene derivatives in drug discovery." PubChem Compound Summary.

Disclaimer: These protocols involve hazardous chemicals (OsO₄, Peroxides). All manipulations must be performed in a certified fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Phenyl-2-azaspiro[3.4]oct-6-ene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-OCT-06-YIELD
Status: OPEN
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing yield attrition during the synthesis of 1-Phenyl-2-azaspiro[3.4]oct-6-ene . This spirocyclic scaffold combines a strained azetidine ring with a cyclopentene moiety. The presence of the C1-phenyl group introduces significant steric bulk adjacent to the spiro-quaternary center, often hindering cyclization and promoting side reactions like oligomerization or alkene isomerization.

This guide isolates the three critical failure points in this workflow:

  • Ring-Closing Metathesis (RCM) Failure (The most common bottleneck for the oct-6-ene motif).

  • Alkene Isomerization (Migration of the C6-C7 double bond).

  • Purification Losses (Due to the basicity of the secondary amine).

Module 1: Optimizing the Ring-Closing Metathesis (RCM)

The Scenario: You have successfully synthesized the diallyl/dialkenyl azetidine precursor, but the RCM step to close the cyclopentene ring yields <40% or produces insoluble oligomers.

Root Cause Analysis

The formation of the spiro[3.4] junction is entropically challenging. The C1-phenyl group creates a "picket fence" effect, retarding the approach of the Ruthenium catalyst to the alkene chains. This slowness allows intermolecular metathesis (dimerization) to compete with the desired intramolecular ring closure.

Protocol Optimization
ParameterStandard Protocol (Likely Failing)Optimized Protocol (High Yield) Mechanistic Rationale
Concentration 0.05 M – 0.1 M0.001 M – 0.005 M Pseudo-infinite dilution favors intramolecular cyclization over intermolecular oligomerization.
Catalyst Grubbs Gen-II (G-II)Hoveyda-Grubbs Gen-II (HG-II) HG-II is more stable to thermal stress and less prone to decomposition into isomerization-active hydrides.
Addition One-portionSlow Syringe Pump Addition Adding catalyst over 4–6 hours keeps active [Ru] low relative to substrate, preventing catalyst aggregation.
Byproduct Passive ventingActive Sparging (Ar/N₂) Removal of ethylene gas drives the equilibrium forward (Le Chatelier’s principle).
Troubleshooting Workflow (DOT Visualization)

RCM_Optimization Start RCM Reaction Started Check1 Is Ethylene being removed? Start->Check1 Action1 Install Argon Sparge (Drive Equilibrium) Check1->Action1 No Check2 Is Oligomer forming? (TLC Baseline spots) Check1->Check2 Yes Action1->Check2 Action2 Dilute to 0.002 M Switch to Slow Addition Check2->Action2 Yes Check3 Is Catalyst dying? (SM remains, color turns black) Check2->Check3 No Action2->Check3 Action3 Switch to Hoveyda-Grubbs II Add in 3 portions Check3->Action3 Yes Success Target Yield > 75% Check3->Success No Action3->Success

Figure 1: Decision logic for troubleshooting RCM failures in spiro-cycle synthesis.

Module 2: Preventing Alkene Isomerization

The Scenario: The proton NMR shows the disappearance of terminal alkene signals, but the product signals are "messy." You likely have a mixture of the desired oct-6-ene and the thermodynamically more stable oct-5-ene or oct-7-ene (isomerized products).

The Mechanism

Ruthenium catalysts can decompose into Ruthenium-hydride (Ru-H) species, particularly at high temperatures or prolonged reaction times. These hydrides act as isomerization catalysts, moving the double bond to a more substituted or conjugated position (e.g., conjugated with the phenyl ring if geometrically possible).

Corrective Actions
  • Temperature Control: Do not exceed 40°C unless necessary. Toluene at 80°C often guarantees isomerization. Use Dichloromethane (DCM) at reflux (40°C) first.

  • Additives (The "Killer App"): Add 1,4-Benzoquinone (10 mol%) or 2,6-Dichloro-1,4-benzoquinone to the reaction mixture.

    • Why? Benzoquinones act as scavengers for Ru-H species, preventing them from catalyzing the isomerization without poisoning the primary metathesis cycle.

  • Catalyst Choice: If G-II causes isomerization, switch to Grubbs Gen-I . While slower, it generates fewer hydride species than the N-heterocyclic carbene (NHC) containing Gen-II catalysts.

Module 3: Isolation and Purification of the Free Base

The Scenario: The reaction shows full conversion on TLC, but after column chromatography, you recover only 30% of the mass. The product is streaking on the column.

The Chemistry of Loss

The 2-azaspiro[3.4]oct-6-ene core contains a secondary amine (unless protected). Secondary amines are Lewis bases that bind irreversibly to the acidic silanols (Si-OH) on silica gel.

Purification Protocol
  • Deactivation: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes.

  • Eluent System: Use a gradient of DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonium hydroxide competes for the silanol sites, displacing your product.

  • Alternative Workup (Scavenging): Before chromatography, treat the crude RCM mixture with a metal scavenger (e.g., SiliaMetS® Thiol or Imidazole) to remove Ruthenium byproducts, which can catalyze decomposition on the column.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the precursor for the RCM reaction? A: No. Protonated amines (ammonium salts) deactivate the Grubbs catalyst by coordinating to the Ruthenium center. You must use the free base or, preferably, an N-protected precursor (e.g., N-Boc or N-Cbz). The N-Boc group also provides steric bulk that can favor the desired conformer for cyclization.

Q: My 1-phenyl substituent seems to be causing steric clash. Should I change the route? A: If RCM fails despite dilution, consider the [3+2] Cycloaddition Route . React a 1-phenyl-azetidine-derived dipole with a dipolarophile. However, for the specific oct-6-ene target, RCM remains the most direct path if optimized. Ensure your precursor is the cis-2,2-diallyl isomer if the phenyl group is at C1; relative stereochemistry matters.

Q: How do I confirm the structure is the spiro-cycle and not a dimer? A: High-Resolution Mass Spectrometry (HRMS) is insufficient as the dimer has the exact same elemental composition ratio. You must use 1H DOSY NMR (Diffusion Ordered Spectroscopy) to determine the diffusion coefficient (which correlates to molecular size) or verify via X-ray crystallography if the solid is crystalline.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane.[1][2] Organic & Biomolecular Chemistry, 17(12), 3056–3065.

    • Relevance: Defines the baseline annulation and RCM strategies for the 2-azaspiro[3.4]octane core.
  • Lecourt, C., et al. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins.[3] Natural Product Reports, 35, 105-124.[3]

    • Relevance: Provides protocols for RCM in sterically hindered environments (like the 1-phenyl substituted spiro center).
  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient RCM using Hoveyda-Grubbs Catalysts. Journal of the American Chemical Society.

    • Relevance: Establishes the superiority of HG-II catalysts for difficult closures and the suppression of isomeriz
  • Umicore Precious Metals Chemistry.

    • Relevance: Industrial standard protocols for ethylene removal and c

Sources

Preventing polymerization of 1-Phenyl-2-azaspiro[3.4]oct-6-ene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing polymerization of 1-Phenyl-2-azaspiro[3.4]oct-6-ene Content type: Technical Support Guide

Subject: Stabilization, Storage, and Prevention of Polymerization

CAS: 1909327-70-3 Molecular Formula: C13H15N Molecular Weight: 185.27 g/mol

Part 1: Emergency Quick Reference

Status: Critical Handling Required Primary Risk: Cationic Ring-Opening Polymerization (CROP) and Oxidative Oligomerization.

ParameterCritical SpecificationReason
Storage Temp -20°C to -80°C Inhibits thermal ring strain release.
pH Sensitivity Strictly Basic (pH > 8) Acid triggers immediate azetidine ring opening.
Stabilizer K₂CO₃ or Et₃N (Trace) Scavenges adventitious protons.
Solvent Choice Toluene / THF Avoid chlorinated solvents (DCM/CHCl₃) which generate trace HCl.
Atmosphere Argon/Nitrogen Prevents N-oxide formation and radical cross-linking.

Part 2: Technical Deep Dive – The Mechanism of Failure

To prevent polymerization, you must understand why this molecule fails. This compound is a "loaded spring" due to two structural tension points:

  • The Azetidine Ring (4-membered): Highly strained (~26 kcal/mol). The Nitrogen atom, while less basic due to the phenyl group (pKa ~4.3), is prone to protonation.

  • The Cyclopentene Moiety: The "oct-6-ene" double bond is susceptible to radical cross-linking, though this is secondary to the ring-opening threat.

The Polymerization Pathway: Acid-Catalyzed CROP

The primary mode of "gumming" or polymerization is Cationic Ring-Opening Polymerization . Even trace acidity (from silica gel, CO₂ in air, or degrading chlorinated solvents) protonates the nitrogen. This triggers a nucleophilic attack by a neighboring unprotonated molecule, popping the ring and forming a chain.

PolymerizationMechanism Monomer Monomer (Intact Azetidine) Protonation Protonation (Trace Acid H+) Monomer->Protonation + H+ ActiveSpecies Activated Species (Ammonium Cation) Protonation->ActiveSpecies RingOpen Ring Opening (Carbocation Formation) ActiveSpecies->RingOpen Strain Release Dimer Dimerization (Nucleophilic Attack) RingOpen->Dimer + Monomer Polymer Polymer/Oligomer (Insoluble Gum) Dimer->Polymer Chain Growth

Figure 1: The Acid-Catalyzed Cationic Ring-Opening Polymerization (CROP) cascade. Note that the reaction is self-propagating once initiated by trace acid.

Part 3: Handling & Storage Protocols

Protocol A: Receiving and Aliquoting

Do not store the neat oil for extended periods.

  • Thaw: Allow the sealed vial to reach room temperature in a desiccator to prevent condensation (water = proton source).

  • Dilution: Immediately dissolve the neat compound in anhydrous Toluene or THF to a concentration of 0.1 M to 0.5 M.

    • Why? Dilution reduces the collision frequency required for intermolecular polymerization.

  • Base Spike: Add a pellet of KOH or a trace of Triethylamine (0.1% v/v) to the stock solution.

  • Aliquot: Split into single-use glass ampoules or Teflon-lined screw-cap vials under Argon.

Protocol B: Purification (The Danger Zone)

Most polymerization events occur during purification on Silica Gel.

  • Avoid: Standard Silica Gel (Acidic, pH ~5-6).

  • Use: Neutralized Silica or Alumina.

    • Pre-treatment: Flush the silica column with 1% Et₃N/Hexanes before loading your sample.

    • Eluent: Always include 0.5% - 1% Triethylamine or Ammonia in the mobile phase.

  • Thermal Limit: Do not heat the rotary evaporator bath above 30°C .

Part 4: Troubleshooting Guide

Scenario 1: "The oil turned into a sticky, insoluble gum overnight."
  • Diagnosis: Polymerization occurred. This is likely due to acid contamination or storing neat.

  • Root Cause: Did you use Chloroform or DCM? These solvents decompose to form HCl and Phosgene, which catalyze the ring opening.

  • Recovery: Irreversible. The gum is a poly-amine network.

  • Prevention: Switch to Toluene/Benzene for storage. Add solid K₂CO₃ to the vial.

Scenario 2: "I see a new spot on TLC that doesn't move (Baseline)."
  • Diagnosis: Ring-opened amino-alcohol or oligomer.

  • Root Cause: Hydrolysis (water ingress) or interaction with acidic silica.

  • Test: Check the pH of your aqueous workup. If the pH dropped below 8, the azetidine likely hydrolyzed.

  • Correction: Ensure all workups are buffered to pH 9-10 (e.g., sat. NaHCO₃/Na₂CO₃).

Scenario 3: "The compound turned dark brown/black."
  • Diagnosis: Oxidation of the N-Phenyl moiety (Aniline oxidation).

  • Root Cause: Exposure to air (Oxygen).

  • Correction: Pass through a short plug of basic alumina to remove colored impurities. Store strictly under Argon.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Use with caution. While DMSO is polar, it is hygroscopic. Absorbed water can protonate the ring if any CO₂ is present (forming carbonic acid). If using DMSO, use dry, ampouled DMSO and use immediately.

Q: Is the alkene (oct-6-ene) reactive? A: Yes, but less so than the azetidine. However, it can undergo Radical Polymerization if exposed to light or radical initiators. Store in amber vials to prevent photo-initiated cross-linking.

Q: Why is the N-phenyl analog less stable than N-alkyl analogs? A: Counter-intuitively, while the N-phenyl group lowers the basicity (making protonation harder), the resulting aniline-like radical cation or the benzylic-type stabilization of the ring-opened transition state can accelerate degradation pathways compared to simple alkyl-azetidines [1].

Part 6: Decision Matrix for Experimental Design

Use this workflow to determine the safety of your proposed reaction conditions.

HandlingWorkflow Start Proposed Reaction Condition CheckPH Is pH < 7? Start->CheckPH CheckNu Are strong nucleophiles present? CheckPH->CheckNu No Stop STOP: High Risk of Polymerization CheckPH->Stop Yes CheckTemp Is Temp > 60°C? CheckNu->CheckTemp No CheckNu->Stop Yes (Ring Opening) CheckTemp->Stop Yes Buffer Add Buffer (Et3N/K2CO3) CheckTemp->Buffer No Proceed Proceed with Caution Buffer->Proceed

Figure 2: Safety assessment workflow for reaction planning.

References

  • Vertex Pharmaceuticals & NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Explains the instability of N-phenyl azetidines and the acid-mediated decomposition mechanism.

  • Ramesh, S., et al. (2019).[1] Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Discusses the synthesis and isolation challenges of spiro-azetidine scaffolds.

  • BenchChem. (2025). Metabolic Stability of Azetidine Derivatives. Provides comparative stability data for phenyl-substituted azetidines.

Sources

Technical Support Center: Synthesis of Spiro[3.4]octenes via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[3.4]octenes using Ring-Closing Metathesis (RCM). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes. Our approach is grounded in mechanistic principles and field-proven strategies to navigate the intricacies of this specific transformation.

Introduction to the Challenge

The construction of the spiro[3.4]octene framework via RCM presents a unique set of challenges. The reaction involves the formation of a seven-membered ring through the cyclization of a diallylated cyclobutane precursor. This process can be thermodynamically and kinetically demanding due to the inherent ring strain of the target spirocycle.[1][2] Consequently, issues such as low yields, catalyst decomposition, and competing side reactions are frequently encountered. This guide will provide a structured approach to identifying and resolving these common experimental hurdles.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My RCM reaction is stalling, with a significant amount of starting material remaining. What are the likely causes and how can I address this?

Answer:

A stalled reaction with low conversion is a common issue in RCM, particularly when forming strained ring systems. The primary culprits are typically related to catalyst activity and reaction equilibrium.

1. Catalyst Inactivity or Decomposition:

  • Initial Catalyst Activity: Ensure your catalyst is active. Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally more robust and functional-group tolerant than first-generation catalysts.[3][4] For sterically hindered substrates, which can be the case with precursors to spiro[3.4]octenes, second-generation catalysts are often essential for efficient initiation.[5]

  • Catalyst Decomposition: Ruthenium-based metathesis catalysts can be deactivated by various species.[6]

    • Impure Substrate: Ensure your diene precursor is of high purity. Impurities from previous steps, such as primary alcohols, amines, or trace acids, can poison the catalyst.[6]

    • Solvent Quality: Use freshly distilled, degassed, and anhydrous solvents. Oxygen and water can lead to catalyst degradation.[6]

    • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

2. Unfavorable Reaction Equilibrium:

  • Ethylene Removal: The RCM reaction produces a volatile byproduct, ethylene.[1] The removal of ethylene from the reaction mixture drives the equilibrium towards the product.[5]

    • Inert Gas Sparge: Gently bubble a stream of argon or nitrogen through the reaction mixture to facilitate ethylene removal.

    • Vacuum: For higher boiling point solvents like toluene, applying a vacuum can be very effective.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low RCM conversion.

Question 2: My reaction is producing oligomers or polymers instead of the desired spiro[3.4]octene. How can I favor the intramolecular cyclization?

Answer:

The formation of oligomers and polymers indicates that the intermolecular metathesis reaction is outcompeting the desired intramolecular ring-closing.[1] This is a concentration-dependent phenomenon.

1. High Dilution:

  • Principle: By significantly lowering the concentration of the diene substrate, you decrease the probability of two different molecules interacting, thereby favoring the intramolecular pathway.

  • Practical Application: Typical concentrations for challenging RCM reactions are in the range of 0.001 M to 0.05 M.

2. Slow Addition Technique:

  • Substrate Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the diene to the reaction vessel containing the catalyst over an extended period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate.

  • Catalyst Addition: Alternatively, a solution of the catalyst can be slowly added to a solution of the diene.

Recommended Reaction Conditions to Favor Intramolecular RCM:

ParameterRecommended ConditionRationale
Concentration 0.001 - 0.05 MMinimizes intermolecular reactions.
Addition Mode Slow addition via syringe pumpMaintains a low instantaneous substrate concentration.
Solvent Toluene or Dichloromethane (DCM)Common solvents for RCM, choice depends on desired temperature.
Temperature Room Temperature to 80 °CBalance between reaction rate and catalyst stability.

Frequently Asked Questions (FAQs)

Q1: Which Grubbs catalyst generation is most suitable for constructing the spiro[3.4]octene core?

A1: For the synthesis of a potentially strained system like spiro[3.4]octene, a second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalyst is highly recommended.[4][5] These catalysts exhibit higher activity and greater stability, which are crucial for overcoming the activation barrier of more challenging cyclizations. HG-II catalysts, in particular, can offer enhanced stability and are often preferred in industrial applications.[7]

Q2: What are the optimal reaction conditions (solvent, temperature, concentration) for this specific RCM?

A2: The optimal conditions are substrate-dependent, but a good starting point is:

  • Solvent: Dichloromethane (DCM) for reactions at or near room temperature, or toluene for reactions at elevated temperatures (reflux).

  • Temperature: Start at room temperature. If the reaction is sluggish, gradually increase the temperature to 40 °C (DCM reflux) or 80 °C (toluene).

  • Concentration: As mentioned in the troubleshooting guide, high dilution is key. Begin with a concentration of 0.01 M .

Q3: Are there any known substrate limitations or particularly challenging functional groups for this reaction?

A3: While modern Grubbs catalysts are tolerant of a wide range of functional groups, some can still pose challenges.[3][6]

  • Coordinating Groups: Functional groups with lone pairs, such as unprotected amines and thiols, can coordinate to the ruthenium center and inhibit catalysis. It is advisable to protect these groups.

  • Steric Hindrance: Significant steric bulk near the reacting alkenes can hinder their approach to the catalyst, slowing down the reaction. The design of the diene precursor should aim to minimize such steric clashes.

Experimental Protocol: A General Procedure for Spiro[3.4]octene Synthesis via RCM

This protocol provides a general starting point. Optimization will likely be necessary for your specific substrate.

Materials:

  • Diallylated cyclobutane precursor

  • Hoveyda-Grubbs Second Generation Catalyst (HG-II)

  • Anhydrous, degassed toluene

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, a rubber septum, and a magnetic stir bar under an argon or nitrogen atmosphere.

  • Solvent and Catalyst: To the flask, add anhydrous, degassed toluene to achieve a final reaction concentration of 0.01 M (based on the total volume of the diene solution to be added). Add the HG-II catalyst (typically 2-5 mol%).

  • Heating: Heat the solvent to 80 °C with stirring.

  • Substrate Addition: Dissolve the diallylated cyclobutane precursor in anhydrous, degassed toluene. Using a syringe pump, add the substrate solution to the heated catalyst mixture over a period of 6 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12-18 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The ruthenium byproducts can be removed by filtration through a pad of silica gel, often with the addition of a small amount of a ruthenium scavenger like lead tetraacetate or triphenylphosphine oxide.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the spiro[3.4]octene.

References

  • Wikipedia. Ring-closing metathesis. [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Roy, R., & Das, S. K. (2005). Enyne versus diene RCM in the synthesis of cyclopentene derivatives toward the A ring of FR182877. The Journal of organic chemistry, 70(9), 3571–3577. [Link]

  • Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Journal of the American Chemical Society, 133(6), 1784–1786. [Link]

  • Goggiamani, A., & D'Auria, M. (2012). Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. Beilstein journal of organic chemistry, 8, 1249–1270. [Link]

  • Xu, C., & Widenhoefer, R. A. (2015). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Organic letters, 17(23), 5828–5831. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Current Organic Chemistry, 11(2), 137-151. [Link]

  • Kingsbury, J. S. (2010). Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. Molecules (Basel, Switzerland), 15(11), 7933–7950. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Flook, M. M., Jiang, A. J., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. Journal of the American Chemical Society, 133(6), 1784–1786. [Link]

  • Wipf Group. Chem 1140; Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROMP). [Link]

  • Al-Dulayymi, J. R., & Baird, M. S. (2012). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules (Basel, Switzerland), 17(6), 6881–6892. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & biomolecular chemistry, 17(11), 3056–3065. [Link]

  • UTC Scholar. Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. [Link]

  • Wikipedia. Grubbs catalyst. [Link]

  • Li, Y., Liu, X. B., Sham, V., & Wang, H. (2020). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical science, 11(23), 5990–5995. [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Liu, T., & Engle, K. M. (2021). Synthesis of Spirocycles via Ni-Catalyzed Intramolecular Coupling of Thioesters and Olefins. Chemistry (Weinheim an der Bergstrasse, Germany), 27(28), 7651–7656. [Link]

  • Bellus, D., & Ernst, B. (1988). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1873-1877. [Link]

  • Krenske, E. H., Houk, K. N., & Lee, J. K. (2012). Spirocyclization enhances the Diels-Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. The Journal of organic chemistry, 77(10), 4882–4889. [Link]

  • The Grubbs Group. Research. [Link]

  • Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

  • Matson, J. B., & Grubbs, R. H. (2008). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes-Synthesis, Characterization, Properties and Applications. Polymers, 1(1), 3-26. [Link]

  • Baran Lab. Hetero-spirocycles (strategies & tactics). [Link]

  • Pandian, S., et al. (2009). Prediction of ring formation efficiency via diene ring closing metathesis (RCM) reactions using the M06 density functional. Semantic Scholar. [Link]

  • YouTube. Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. [Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4209. [Link]

  • Barbasiewicz, M., & Grela, K. (2014). Hoveyda-Grubbs catalyst analogues bearing the derivatives of N-phenylpyrrol in the carbene ligand – structure, stability, activity and unique ruthenium–phenyl interactions. Dalton transactions (Cambridge, England : 2003), 43(25), 9630–9637. [Link]

  • Costabile, C., Grisi, F., & Longo, P. (2023). New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. Inorganics, 11(6), 244. [Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4209. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-2-azaspiro[3.4]oct-6-ene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-Phenyl-2-azaspiro[3.4]oct-6-ene, a thorough hazard assessment must be conducted by considering its structural motifs: a phenyl group, an azaspirocyclic system, and an alkene. Structurally similar compounds, such as other azaspiroalkanes and phenyl-containing molecules, often exhibit hazards including skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2][3] Therefore, this compound must be handled as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassPotential EffectsSource of Analogy
Acute Toxicity (Inhalation) May be harmful or fatal if inhaled, potentially causing respiratory irritation.[2]Based on data for other complex heterocyclic compounds.[2]
Skin Corrosion/Irritation May cause skin irritation upon contact.[2]A common characteristic of many organic amines and cyclic compounds.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]A prevalent hazard for a wide range of research chemicals.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation of vapors or aerosols can affect the respiratory system.[2][3]

Due to these potential hazards, all waste materials contaminated with this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to don the appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[4]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[4][5]

  • Skin Protection : Chemical-resistant gloves (such as nitrile) and a lab coat are essential to prevent skin contact.[5][6] Contaminated clothing should be removed and decontaminated before reuse.[3]

  • Respiratory Protection : All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[4][7]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[6][8] Environmental contamination must be avoided at all costs.

Experimental Workflow for Waste Disposal:

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Segregate Waste Streams: - Unused Product - Contaminated Labware - Contaminated PPE B->C D Place all contaminated materials into a designated, compatible, and leak-proof hazardous waste container. C->D E Securely close the container. Do not leave a funnel in the opening. D->E F Label the container with: 'Hazardous Waste' 'this compound' Associated Hazards (e.g., 'Toxic,' 'Irritant') Accumulation Start Date E->F G Store in a designated satellite accumulation area, segregated from incompatible materials. F->G H Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) office. G->H I Arrange for waste pickup by a licensed hazardous waste contractor. H->I

Caption: Waste Disposal Workflow for this compound.

Detailed Steps:

  • Segregation of Waste : All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or excess product.

    • Contaminated labware (e.g., vials, pipette tips, chromatography columns).

    • Contaminated consumables (e.g., gloves, bench paper).

    • The first rinse of any container that held the pure compound must be collected as hazardous waste.[8] For highly toxic compounds, the first three rinses should be collected.[8]

  • Waste Collection :

    • Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for organic compounds.

    • Ensure the container is in good condition and has a secure, leak-proof lid.[9]

    • Keep the container closed except when adding waste.[8][9]

  • Labeling : Proper labeling is a critical compliance and safety measure. The label must include:

    • The words "Hazardous Waste".[6][9]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[9]

    • Ensure the storage area is well-ventilated and that the container is stored away from incompatible materials.[8]

    • Secondary containment for liquid waste is highly recommended to prevent spills.[8]

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Academic and research laboratories often operate under specific regulations, such as Subpart K of the RCRA generator requirements, which provides some flexibility for managing laboratory waste.[10]

  • Contact Your EHS Office : Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste. They will have established procedures for waste pickup and disposal through licensed hazardous waste management companies.

  • Do Not Accumulate Excessive Waste : Be mindful of the limits on hazardous waste accumulation in satellite areas (typically up to 55 gallons of hazardous waste or one quart of acute hazardous waste).[10]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms persist, seek medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office immediately.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Benchchem. (n.d.). Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of Azaprocin.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.